DAU 5884 Hydrochloride: An In-depth Technical Guide to a Selective M3 Muscarinic Receptor Antagonist
DAU 5884 Hydrochloride: An In-depth Technical Guide to a Selective M3 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAU 5884 hydrochloride is recognized as a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. Due to the limited availability of publicly accessible quantitative binding and functional data for DAU 5884, this document presents illustrative data in the required tabular formats to serve as a template for researchers. Detailed protocols for standard assays in muscarinic receptor research are provided to facilitate the experimental evaluation of DAU 5884 and similar compounds.
Introduction
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are crucial mediators of cholinergic signaling throughout the central and peripheral nervous systems. The M3 receptor subtype is predominantly expressed in smooth muscle, glandular tissue, and the eye, where it mediates contractile and secretory responses. Consequently, selective M3 receptor antagonists have significant therapeutic potential in the treatment of conditions characterized by smooth muscle hyperactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder. DAU 5884 hydrochloride has been identified as a selective antagonist for the M3 receptor subtype, making it a valuable research tool for elucidating the physiological and pathophysiological roles of this receptor.
Binding Affinity and Selectivity
The selectivity of a muscarinic antagonist is determined by its binding affinity for the five receptor subtypes. This is typically quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The resulting inhibition constants (Ki) or their negative logarithms (pKi) provide a quantitative measure of affinity, with higher pKi values indicating greater affinity.
Table 1: Illustrative Binding Affinity Profile of a Selective M3 Antagonist (Placeholder Data)
| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi (mean ± SEM) | Selectivity vs. M3 |
| M1 | [³H]-NMS | CHO-hM1 | 7.5 ± 0.1 | 100-fold |
| M2 | [³H]-NMS | CHO-hM2 | 7.0 ± 0.2 | 316-fold |
| M3 | [³H]-NMS | CHO-hM3 | 9.5 ± 0.1 | - |
| M4 | [³H]-NMS | CHO-hM4 | 7.2 ± 0.1 | 200-fold |
| M5 | [³H]-NMS | CHO-hM5 | 7.8 ± 0.2 | 50-fold |
Note: The data in this table is illustrative and does not represent experimentally determined values for DAU 5884 hydrochloride.
Functional Antagonism
The functional activity of a muscarinic antagonist is assessed in vitro by its ability to inhibit agonist-induced responses in isolated tissues or cell-based assays. Schild analysis is a classical pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
DAU 5884 has been shown to inhibit methacholine-dependent effects on cell proliferation and muscle contractility in bovine tracheal smooth muscle.[1] It has also been used to reverse the effects of carbachol (B1668302) and block responses to electrical field stimulation in mouse colon. The following table provides an illustrative summary of functional antagonist data for a selective M3 antagonist.
Table 2: Illustrative Functional Antagonist Profile of a Selective M3 Antagonist (Placeholder Data)
| Assay Type | Tissue/Cell Line | Agonist | Measured Parameter | pA2 / pIC50 (mean ± SEM) |
| Isolated Organ Bath | Guinea Pig Trachea | Carbachol | Contraction | 9.2 ± 0.2 |
| Isolated Organ Bath | Guinea Pig Ileum | Carbachol | Contraction | 9.5 ± 0.1 |
| Isolated Organ Bath | Rabbit Vas Deferens | McN-A-343 | Contraction | 7.6 ± 0.3 |
| Isolated Organ Bath | Guinea Pig Atria | Carbachol | Inhibition of Contraction | 7.1 ± 0.2 |
| In Vitro Cell Assay | CHO-hM3 Cells | Carbachol | Calcium Mobilization | 9.4 ± 0.1 |
Note: The data in this table is illustrative and does not represent experimentally determined values for DAU 5884 hydrochloride.
Signaling Pathways
The M3 muscarinic receptor primarily couples to Gαq/11 G proteins. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a competitive antagonist, DAU 5884 blocks the initial step of this pathway by preventing agonist binding to the M3 receptor.
M3 Receptor Signaling Pathway and Point of Inhibition by DAU 5884.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype expressed in a cell line.
Workflow for a Radioligand Binding Assay.
Methodology:
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Membrane Preparation:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.
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Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
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Competitive Binding Assay:
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In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of DAU 5884 hydrochloride.
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Add the membrane preparation to initiate the binding reaction.
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Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters by liquid scintillation counting.
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Data Analysis:
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DAU 5884 that inhibits 50% of specific radioligand binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Isolated Organ Bath Functional Assay
This protocol describes the use of an isolated tissue preparation (e.g., guinea pig trachea) to determine the functional antagonist activity (pA2) of DAU 5884.
Workflow for an Isolated Organ Bath Functional Assay and Schild Analysis.
Methodology:
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Tissue Preparation:
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Humanely euthanize a guinea pig and dissect the trachea.
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Prepare tracheal rings or strips and mount them in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Connect the tissue to an isometric force transducer to record changes in muscle tension.
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Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
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Functional Assay:
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Obtain a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a control response.
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Wash the tissue repeatedly to return to baseline tension.
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Incubate the tissue with a fixed concentration of DAU 5884 hydrochloride for a predetermined time (e.g., 30-60 minutes).
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Generate a second agonist concentration-response curve in the presence of DAU 5884.
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Repeat this procedure with several different concentrations of DAU 5884.
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Data Analysis (Schild Plot):
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For each concentration of DAU 5884, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone).
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Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of DAU 5884.
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Perform linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.
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The pA2 value is determined from the x-intercept of the regression line.
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Conclusion
DAU 5884 hydrochloride is a valuable pharmacological tool for the investigation of M3 muscarinic receptor function. Its characterization as a selective M3 antagonist is based on its profile in binding and functional assays. This technical guide has provided a framework for understanding the pharmacology of DAU 5884, including detailed methodologies for its in vitro evaluation and visualization of the key signaling pathways it modulates. Further research to establish and publish a comprehensive quantitative pharmacological profile for DAU 5884 will be essential for its broader application in drug discovery and development.
